molecular formula C26H41Br2NO4 B12415159 Pinaverium bromide-d4

Pinaverium bromide-d4

Cat. No.: B12415159
M. Wt: 595.4 g/mol
InChI Key: IKGXLCMLVINENI-VAVDFWPTSA-M
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Description

Pinaverium bromide-d4 is a deuterated form of pinaverium bromide, a quaternary ammonium compound used primarily as an antispasmodic agent. It is employed in the treatment of functional gastrointestinal disorders, such as irritable bowel syndrome and functional disorders of the biliary tract. The deuterated form, this compound, is often used in scientific research to study the pharmacokinetics and metabolic pathways of the parent compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of pinaverium bromide-d4 involves several steps, starting with the preparation of key intermediates. One common method involves the bromination of 2-bromo-4,5-dimethoxybenzyl bromide, followed by a series of reactions to introduce the deuterium atoms. The reaction conditions typically involve the use of non-polar solvents, sulfuric acid, and bromine sources .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, ensures the production of high-quality this compound suitable for research and pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions: Pinaverium bromide-d4 undergoes various chemical reactions, including:

    Substitution Reactions: Involving the replacement of bromine atoms with other functional groups.

    Oxidation and Reduction Reactions: Modifying the oxidation state of the compound.

    Hydrolysis: Breaking down the compound in the presence of water.

Common Reagents and Conditions:

    Substitution Reactions: Typically involve nucleophiles such as hydroxide ions or amines.

    Oxidation Reactions: Often use oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction Reactions: Employ reducing agents such as lithium aluminum hydride.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can produce various oxidized or reduced forms of the compound .

Scientific Research Applications

Pinaverium bromide-d4 has a wide range of scientific research applications, including:

Mechanism of Action

Pinaverium bromide-d4 exerts its effects by acting as a selective and specific voltage-dependent calcium channel blocker. It inhibits calcium influx into intestinal smooth muscle cells, leading to muscle relaxation and reduced gastrointestinal motility. This action helps alleviate symptoms associated with irritable bowel syndrome and other functional gastrointestinal disorders. The compound interacts with the 1,4-dihydropyridine binding sites on L-type calcium channels, stabilizing a non-conducting state and preventing muscle contractions .

Comparison with Similar Compounds

    Trimebutine: Another antispasmodic agent used for gastrointestinal disorders.

    Mebeverine: A muscle relaxant that targets the smooth muscles of the gastrointestinal tract.

    Alverine: An antispasmodic that works by relaxing the muscles in the gut.

Uniqueness of Pinaverium Bromide-d4: this compound is unique due to its deuterated form, which allows for detailed pharmacokinetic and metabolic studies. Its high selectivity for calcium channels in the gastrointestinal tract makes it particularly effective for treating irritable bowel syndrome and related disorders. Additionally, its ability to provide long-lasting relief from gastrointestinal symptoms sets it apart from other similar compounds .

Properties

Molecular Formula

C26H41Br2NO4

Molecular Weight

595.4 g/mol

IUPAC Name

4-[(2-bromo-4,5-dimethoxyphenyl)methyl]-4-[1,1,2,2-tetradeuterio-2-[2-[(1R,2R,5R)-6,6-dimethyl-2-bicyclo[3.1.1]heptanyl]ethoxy]ethyl]morpholin-4-ium;bromide

InChI

InChI=1S/C26H41BrNO4.BrH/c1-26(2)21-6-5-19(22(26)16-21)7-11-31-12-8-28(9-13-32-14-10-28)18-20-15-24(29-3)25(30-4)17-23(20)27;/h15,17,19,21-22H,5-14,16,18H2,1-4H3;1H/q+1;/p-1/t19-,21-,22-;/m1./s1/i8D2,12D2;

InChI Key

IKGXLCMLVINENI-VAVDFWPTSA-M

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])OCC[C@H]1CC[C@@H]2C[C@H]1C2(C)C)[N+]3(CCOCC3)CC4=CC(=C(C=C4Br)OC)OC.[Br-]

Canonical SMILES

CC1(C2CCC(C1C2)CCOCC[N+]3(CCOCC3)CC4=CC(=C(C=C4Br)OC)OC)C.[Br-]

Origin of Product

United States

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